2,2-Diisobutyl-1,3-propanediol

Overview

Description

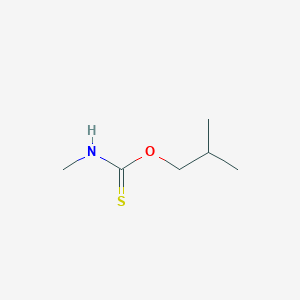

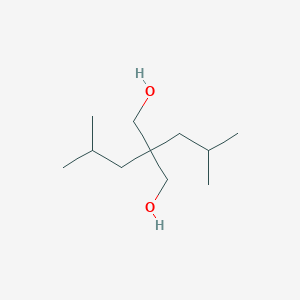

2,2-Diisobutyl-1,3-propanediol is an organic compound with the molecular formula C11H24O2 . It has a molecular weight of 188.31 . The compound is solid at 20 degrees Celsius .

Molecular Structure Analysis

The molecular structure of 2,2-Diisobutyl-1,3-propanediol contains a total of 36 bonds, including 12 non-H bonds, 6 rotatable bonds, 2 hydroxyl groups, and 2 primary alcohols .Physical And Chemical Properties Analysis

2,2-Diisobutyl-1,3-propanediol appears as a white to almost white powder or crystal . It has a melting point range of 75.0 to 79.0 °C and a boiling point of 160 °C at 20 mmHg . The compound is soluble in methanol .Scientific Research Applications

Anti-Breast Cancer Development

The compound 2,2-Diisobutyl-1,3-propanediol has been found to be very useful in the development of anti-breast cancer treatments . The FT-IR, 13 C and 1 H-NMR spectra of the molecule were recorded theoretically and compared with experimental results . Molecular docking was used to examine the interactions between the molecule and the 6I65 receptor from the estrogen-related receptor family . The molecular dynamics simulation analysis showed that the molecule can be a potential inhibitor for breast cancer treatment .

Production of Polymer Materials

2,2-Diisobutyl-1,3-propanediol is an important chemical intermediate that is widely used as a bifunctional organic compound for the production of polymer materials . These include polyether, polyurethane, and polyesters .

Monomer for Polycondensations

This compound is also used as a monomer for polycondensations . This process involves the reaction of two or more molecules to form a larger molecule, along with the elimination of a small molecule such as water or methanol.

Production of Polypropylene Terephthalate Fibers

1,3-propanediols, which include 2,2-Diisobutyl-1,3-propanediol, are used as monomers of polypropylene terephthalate fibers . These fibers are used in a variety of applications, including clothing, upholstery, and industrial uses.

Biological Fermentation

The production of 1,3-propanediol, which includes 2,2-Diisobutyl-1,3-propanediol, was mainly for biological fermentation . However, this process has many negative consequences, such as high cost, complex procedures, and undesirable by-products .

Chemical Synthesis

Another method for the production of 1,3-propanediol is chemical synthesis . However, the price and accessibility of 1,3-propanediol raw materials are always dependent on non-renewable petroleum resources .

Mechanism of Action

Mode of Action

It’s known that it’s often used in organic synthesis as a solvent, thickener, and viscosity regulator .

Biochemical Pathways

It’s widely used in the preparation of polyurethanes, coatings, adhesives, and inks , suggesting it may interact with biochemical pathways related to these processes.

properties

IUPAC Name |

2,2-bis(2-methylpropyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-9(2)5-11(7-12,8-13)6-10(3)4/h9-10,12-13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRCHMOHGGDNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398392 | |

| Record name | 2,2-Diisobutyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diisobutyl-1,3-propanediol | |

CAS RN |

10547-96-3 | |

| Record name | 2,2-Diisobutyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.